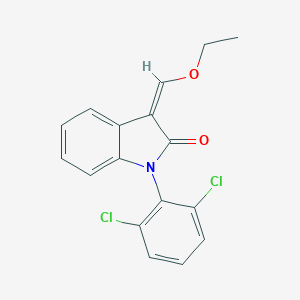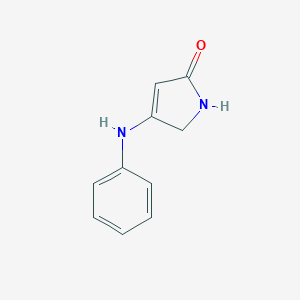![molecular formula C9H11N3OS B273699 methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate, also known as methyl 2-[(Z)-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]carbamimidothioyl]acetate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate is not fully understood. However, studies have shown that it may induce apoptosis in cancer cells by activating the caspase-dependent pathway. It may also inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-bacterial and anti-fungal activity. However, further studies are needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate in lab experiments is its potential as a multi-target agent, as it has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal activity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, inflammation, and infectious diseases. Another direction is to optimize its use in lab experiments, which could lead to the development of new drugs and therapies. Additionally, more studies are needed to determine its safety and toxicity in humans, which could pave the way for clinical trials.
Méthodes De Synthèse
The synthesis method of methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate involves the reaction of this compound 2-aminothiophene-3-carboxylate with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The resulting product is then reacted with thiourea in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate.
Applications De Recherche Scientifique
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate]amino]carbamimidothioate has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an anti-bacterial and anti-fungal agent.
Propriétés
Formule moléculaire |
C9H11N3OS |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
methyl N//'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate |
InChI |
InChI=1S/C9H11N3OS/c1-14-9(10)12-11-6-7-4-2-3-5-8(7)13/h2-6,11H,1H3,(H2,10,12)/b7-6- |
Clé InChI |
VUDXLUMHQCNEEM-SREVYHEPSA-N |
SMILES isomérique |
CS/C(=N/N/C=C\1/C=CC=CC1=O)/N |
SMILES |
CSC(=NNC=C1C=CC=CC1=O)N |
SMILES canonique |
CSC(=NNC=C1C=CC=CC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)


![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
